molecular formula C13H17N5S B7557298 N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine

N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine

Cat. No.: B7557298
M. Wt: 275.38 g/mol
InChI Key: BJPRNPJEMRCWNN-UHFFFAOYSA-N
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Description

N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives have garnered significant interest due to their diverse applications in medicinal chemistry, agriculture, and material sciences .

Properties

IUPAC Name

N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S/c1-18-13(15-16-17-18)10-3-2-4-12(9-10)14-11-5-7-19-8-6-11/h2-4,9,11,14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPRNPJEMRCWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)NC3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives, including N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine, often involves the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction typically requires the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction conditions often involve the use of strong Lewis acids or amine salts to activate the azide .

Industrial Production Methods

Industrial production methods for tetrazole derivatives may involve safer and more scalable approaches, such as the use of triethyl orthoformate and sodium azide in an acidic medium . These methods aim to minimize the risks associated with the generation of hydrazoic acid while maintaining high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized tetrazole derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives such as:

Uniqueness

N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thian-4-amine moiety further differentiates it from other tetrazole derivatives, potentially enhancing its stability and reactivity .

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